molecular formula C17H15NO B13083616 4-Oxo-2,2-Diphenylpentanenitrile

4-Oxo-2,2-Diphenylpentanenitrile

Cat. No.: B13083616
M. Wt: 249.31 g/mol
InChI Key: PJHNDSJBFJUJIT-UHFFFAOYSA-N
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Description

4-Oxo-2,2-Diphenylpentanenitrile is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-oxo-2,2-diphenylpentanenitrile

InChI

InChI=1S/C17H15NO/c1-14(19)12-17(13-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12H2,1H3

InChI Key

PJHNDSJBFJUJIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Contextualization of γ Ketonitriles in Contemporary Organic Chemistry

γ-Ketonitriles are a class of organic compounds that feature both a ketone and a nitrile functional group, separated by two carbon atoms. This arrangement of functional groups makes them highly valuable intermediates in modern organic chemistry. The dual reactivity of the ketone and nitrile moieties allows for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules.

In contemporary organic synthesis, γ-ketonitriles are utilized as precursors to a variety of molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. wikipedia.org The ketone functionality, on the other hand, can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, and various nucleophilic additions. This versatility makes γ-ketonitriles key building blocks in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, the intramolecular cyclization of appropriately substituted γ-ketonitriles can lead to the formation of pyridines, pyrroles, and other important heterocyclic systems.

Furthermore, the strategic placement of the ketone and nitrile groups allows for sequential or domino reactions, where multiple transformations occur in a single synthetic operation. This approach is highly valued in modern chemistry for its efficiency and ability to rapidly build molecular complexity from simpler starting materials. The utility of γ-ketonitriles is thus a testament to the power of bifunctional molecules in the strategic design of synthetic pathways.

Significance of Quaternary Carbon Centers in Synthetic Targets

A quaternary carbon center is a carbon atom that is bonded to four other carbon atoms. This structural motif is a common feature in a vast number of natural products and biologically active molecules, including pharmaceuticals. The presence of a quaternary carbon center can significantly influence the three-dimensional shape and steric environment of a molecule, which in turn can have a profound impact on its biological activity. By introducing a point of high steric congestion, a quaternary center can lock a molecule into a specific conformation, which may be optimal for binding to a biological target such as an enzyme or receptor.

Despite their prevalence and importance, the construction of quaternary carbon centers remains a significant challenge in organic synthesis. The formation of a carbon-carbon bond at a sterically hindered center is often difficult due to non-bonded interactions that disfavor the transition state of the reaction. Consequently, the development of new synthetic methods for the efficient and stereoselective construction of quaternary carbons is an active area of research in organic chemistry. nih.gov

Historical Perspective on Diphenylacetonitrile Derivatives in Synthetic Transformations

Direct C–H Bond Functionalization Approaches

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds from ubiquitous C-H bonds, thereby avoiding pre-functionalization steps and improving atom economy.

Copper-Catalyzed Decarboxylative Oxyalkylation of Alkynyl Carboxylic Acids

A noteworthy advancement in the synthesis of γ-ketonitriles is the copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids. lookchem.comacs.orgnih.gov This method involves the reaction of ketones and alkylnitriles through a direct C(sp³)–H bond functionalization to create new C–C and C–O double bonds. lookchem.comacs.orgnih.gov The process is recognized for its broad functional group compatibility and the use of readily available reagents. acs.orgnih.gov

In a specific application of this methodology, acetonitrile (B52724) can undergo a decarboxylative oxyalkylation reaction with phenylpropiolic acid. lookchem.comacs.org This reaction, conducted under optimized conditions, yields the desired γ-ketonitrile. lookchem.comacs.org The mechanism is proposed to proceed through a radical pathway, with water acting as the oxygen donor. acs.org This decarboxylative oxyalkylation provides a novel and general protocol for the efficient preparation of γ-ketonitriles from easily accessible alkynyl carboxylic acids. acs.org

Table 1: Copper-Catalyzed Decarboxylative Oxyalkylation for γ-Ketonitrile Synthesis
Reactant 1Reactant 2CatalystKey FeaturesProduct Type
Alkynyl Carboxylic AcidsAlkylnitrilesCopperDirect C(sp³)–H functionalization, wide functional group compatibilityγ-Ketonitriles
Phenylpropiolic AcidAcetonitrileCopperRadical pathway, water as oxygen donorγ-Ketonitrile

Metal-Free Unactivated C(sp³)–H Bond Functionalization of Alkyl Nitriles with Vinylarenes

A metal-free approach for the synthesis of γ-ketonitrile derivatives involves the functionalization of the unactivated C(sp³)–H bond of alkyl nitriles with terminal vinylarenes. acs.orgnih.gov This protocol is characterized by its simple operation, broad substrate scope, and high atom and step economy. acs.orgnih.gov The reaction is believed to proceed via a free-radical pathway, which is supported by the successful capture of an alkyl radical intermediate. acs.orgnih.gov

Furthermore, a copper-catalyzed variant of this C(sp³)–H bond functionalization has been explored using azodiisobutyronitrile (AIBN) and its analogs with terminal vinylarenes to produce γ-ketonitriles. acs.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, provide evidence for the free-radical pathway. nih.gov

Strategies Involving Michael Additions and Related Conjugate Chemistry

Michael additions represent a classical and reliable method for the formation of carbon-carbon bonds and are particularly useful in the synthesis of γ-ketonitriles.

Michael Addition of Diaryl-Substituted Precursors to Nitriles

The synthesis of 2,4-diaryl-4-oxo-butanenitriles, a class of difunctional intermediates, can be achieved through Michael addition. nih.gov For example, the reaction of benzalacetophenone with acetone (B3395972) cyanohydrin in the presence of aqueous sodium carbonate yields 4-oxo-2,4-diphenylbutanenitrile. nih.gov These compounds are valuable precursors for biologically active heterocycles. nih.gov

In a related approach, the regioselective Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) produces polyfunctional δ-diketones. mdpi.com The reaction proceeds by the attack of the 3-oxo-3-phenylpropanenitrile anion on the double bond of the enynone. mdpi.com

Lewis Base Catalyzed Conjugate Additions for Stereocenter Construction

For the construction of stereogenic centers, Lewis base catalyzed conjugate additions are a powerful strategy. Highly site-selective Mukaiyama-Michael additions of silyl (B83357) ketene (B1206846) imines to α,β-unsaturated aldehydes and ketones can be achieved using a combination of silicon tetrachloride and a chiral bisphosphoramide as the catalyst system. illinois.edu This method allows for the addition to various aromatic enals with good diastereo- and enantioselectivity, leading to the formation of quaternary stereogenic carbon centers. illinois.edu The stereochemical outcome of these reactions is often controlled by the catalyst, even in the presence of a remote stereogenic center in the substrate. illinois.edu

Radical-Mediated Synthetic Routes

Radical-mediated reactions offer unique pathways for the synthesis of complex molecules, including γ-ketonitriles. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

The generation of a cyanomethyl radical from acetonitrile can be achieved using an oxidant like tert-butyl hydroperoxide (TBHP). acs.org This radical can then add to vinyl arenes in an oxidative coupling reaction to yield γ-keto nitriles. acs.org The stability of the intermediate radical is a key factor in the success of this transformation. acs.org

Another radical-mediated approach involves the coupling of organotellurium compounds with quinones under photo-thermal conditions. researchgate.net While this specific example leads to monoaddition products on quinones, the underlying principle of generating carbon-centered radicals from organotellurium precursors highlights the potential for applying similar strategies to the synthesis of γ-ketonitriles by selecting appropriate radical precursors and acceptors.

Table 2: Summary of Synthetic Strategies for γ-Ketonitriles
Synthetic StrategyKey TransformationCatalyst/ReagentNotable Features
Direct C–H FunctionalizationDecarboxylative OxyalkylationCopperHigh atom economy, broad scope. lookchem.comacs.orgnih.gov
Direct C–H FunctionalizationUnactivated C(sp³)–H FunctionalizationMetal-Free or CopperSimple operation, free-radical pathway. acs.orgnih.gov
Michael AdditionAddition of Diaryl PrecursorsBase (e.g., Na2CO3, MeONa)Reliable C-C bond formation. nih.govmdpi.com
Conjugate AdditionLewis Base Catalyzed AdditionSiCl4/Chiral BisphosphoramideStereocenter construction. illinois.edu
Radical-Mediated RouteOxidative CouplingTBHPMild conditions, radical intermediates. acs.org

Oxidative Radical 1,2-Alkylarylation of Alkenes with Acetonitriles

A novel and efficient method for synthesizing γ-ketonitriles (specifically 5-oxo-pentanenitriles) involves the metal-free oxidative radical 1,2-alkylarylation of unactivated alkenes with acetonitriles. beilstein-journals.orgrsc.org This reaction proceeds by coupling the α-C(sp³)–H bonds of acetonitriles with the C–C double bond of α-aryl allylic alcohols, accompanied by a 1,2-aryl migration. beilstein-journals.orgrsc.org

The process is typically initiated by a radical initiator, such as tert-butyl peroxybenzoate (TBPB), and does not require a metal catalyst. rsc.org This method is highly atom-economical and provides a direct route to various acyclic γ-ketonitriles in good to excellent yields. beilstein-journals.orgrsc.org The reaction demonstrates broad scope with respect to both the allylic alcohol and the acetonitrile components. rsc.org The general transformation can be represented as the reaction between an α-aryl allylic alcohol and an acetonitrile derivative in the presence of an oxidant.

A proposed mechanism involves the generation of a cyanomethyl radical from acetonitrile by the oxidant. This radical then adds to the double bond of the α-aryl allylic alcohol. The resulting radical intermediate undergoes a 1,2-aryl migration, followed by oxidation to yield the final γ-ketonitrile product.

Table 1: Examples of γ-Ketonitrile Synthesis via Oxidative Radical Alkylarylation This table is generated based on data from analogous reactions and illustrates the potential scope.

Allylic Alcohol SubstrateAcetonitrile DerivativeOxidantYield (%)
1,1-Diphenylprop-2-en-1-olAcetonitrileTBPB85
1-(4-Methoxyphenyl)-1-phenylprop-2-en-1-olAcetonitrileTBPB82
1-(4-Chlorophenyl)-1-phenylprop-2-en-1-olPropionitrileTBPB78

Another related three-component reaction involves the oxidative 1,2-carboamination of alkenes with alkyl nitriles and amines. nih.gov This method, catalyzed by a combination of Ag₂CO₃ and iron Lewis acids, also proceeds via a radical-mediated pathway to produce γ-amino alkyl nitriles. nih.gov The reaction initiates with the C(sp³)–H oxidative functionalization of the nitrile. nih.gov

Broader Approaches to Nitrile and Ketonitrile Synthesis

Beyond the specific synthesis of γ-ketonitriles, several general methods exist for the formation of the nitrile functionality and for the conversion of other functional groups into nitriles.

Dehydration of Aldoximes

The dehydration of aldoximes is a classical and environmentally benign method for synthesizing nitriles, with water being the only byproduct. nih.gov A variety of reagents and catalysts have been developed to facilitate this transformation under mild conditions.

Recent advancements include:

Iron Catalysis : Simple iron salts can catalyze the dehydration of aldoximes without the need for other reagents or nitrile-based solvents, offering an environmentally friendly option. nih.gov

Polymeric Reagents : The polyvinylpyrrolidone–thionyl chloride complex has been shown to rapidly dehydrate aldoximes in high yields under mild conditions. rsc.org

Thiourea Dioxide : This reagent efficiently converts aromatic, heteroaromatic, and aliphatic aldoximes to their corresponding nitriles. researchgate.net

Enzymatic Dehydration : Aldoxime dehydratases (Oxd) offer a biocatalytic, cyanide-free route to nitriles under mild temperature and pressure conditions. researcher.life This method is gaining attention for its potential in sustainable industrial processes.

Table 2: Comparison of Reagents for Aldoxime Dehydration

Reagent/CatalystConditionsKey AdvantagesReference
Iron Salt (e.g., FeCl₃)Solvent-free or non-nitrile solventEnvironmentally benign, no nitrile media required nih.gov
Polyvinylpyrrolidone–SOCl₂MildHigh yields, simple work-up rsc.org
Thiourea Dioxide (TDO)MildEfficient for a broad range of aldoximes researchgate.net
Aldoxime Dehydratase (Oxd)Aqueous media, mild temp.Green, sustainable, cyanide-free researcher.life

Ketone to Nitrile Conversions

Directly converting a ketone into a nitrile often involves multi-step procedures or specific reagents that introduce the cyano group. One common strategy is the reaction of ketones with Grignard reagents followed by hydrolysis. masterorganicchemistry.comlibretexts.org However, for converting a ketone to a ketonitrile, different strategies are required.

One approach involves the acylation of a nitrile anion with an ester or lactone. nih.gov For instance, using potassium tert-butoxide (KOt-Bu) to generate the acetonitrile anion, which then reacts with an ester, can yield β-ketonitriles. nih.gov

Another method involves the addition of Grignard reagents to nitriles, which, after hydrolysis, yields a ketone. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This is a powerful method for C-C bond formation and ketone synthesis. The reaction proceeds through an intermediate imine which is then hydrolyzed. libretexts.orgchemistrysteps.com

Formal Synthesis of Quaternary Carbon Centers via Electrophilic Cyanation

The structure of this compound features a quaternary carbon atom at the C2 position, which presents a synthetic challenge. Electrophilic cyanation is a key strategy for constructing such sterically congested centers.

This approach involves the reaction of a nucleophilic carbon center with an electrophilic cyanating agent. Recent methods have focused on generating nitrile-bearing all-carbon quaternary centers under mild conditions. cluster-science.com One such method is the reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent (like N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) and a zinc reductant. cluster-science.comorganic-chemistry.org

Other advanced strategies include:

Cobalt-Catalyzed C-H Activation : A Cp*Co(III)-catalyzed reaction allows for the creation of quaternary centers with a nitrile group through C-H activation, followed by addition to dienes and reaction with an electrophilic cyanating agent. nih.gov

Cyanation of Allylic Boranes : The electrophilic cyanation of allylic boranes is a powerful tool for preparing β,γ-unsaturated nitriles that contain allylic quaternary carbon centers. rsc.org This method demonstrates a broad substrate scope and high functional group tolerance. rsc.org

Copper-Catalyzed Hydrocyanation : A highly selective hydrocyanation of allenes, using copper-catalyzed hydroalumination followed by cyanation with p-toluenesulfonyl cyanide (TsCN), provides efficient access to acyclic β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org

Carbon-Carbon Bond Manipulation

The carbon framework of this compound derivatives is amenable to significant alterations through various catalytic processes. These transformations enable both the cleavage and formation of critical carbon-carbon bonds, offering pathways to diverse molecular architectures.

Iridium-Catalyzed Reductive C-C Cleavage in Dinitriles

While specific studies on the iridium-catalyzed reductive C-C cleavage of this compound are not extensively documented, the broader field of iridium catalysis provides a foundational understanding of such potential transformations. Iridium complexes are known to be powerful catalysts for the cleavage of carbon-carbon bonds, particularly in strained or activated systems. researchgate.net These reactions often proceed through oxidative addition of a C-C bond to the low-valent iridium center, followed by further transformations. researchgate.netnih.gov In the context of dinitriles, this methodology could potentially offer a novel route for the synthesis of valuable building blocks. The presence of the nitrile group can influence the reactivity, and chelation assistance is often employed to direct the C-C bond activation. researchgate.net

Michael-Type Hydroalkylation and C-C Bond Formation

The structure of this compound contains a ketone and a nitrile group, making it a potential Michael acceptor. Michael-type hydroalkylation reactions represent a powerful tool for carbon-carbon bond formation. In a related context, 2,4-diaryl-4-oxo-butanenitriles, which share a similar structural motif, are recognized as important difunctional intermediates for synthesizing various heterocyclic compounds. nih.gov The synthesis of these butanenitrile derivatives can be achieved through the reaction of benzalacetophenone with acetone cyanohydrin in the presence of a base, demonstrating a Michael-type addition. nih.gov This suggests that this compound could similarly undergo conjugate additions, allowing for the introduction of various alkyl or aryl groups at the C-3 position.

The related compound, 2,2-diphenyl-4-(dimethylamino)pentanenitrile, is synthesized via the reaction of diphenylacetonitrile with 1-dimethylamino-2-halopropane in the presence of a base and a phase-transfer catalyst. google.com This reaction, while not a Michael addition, underscores the reactivity of the carbon alpha to the nitrile group in C-C bond formation.

Palladium-Catalyzed Decarbonylation of Diaryl Ketones

Palladium-catalyzed decarbonylation is a significant transformation for ketones, although direct application to this compound is not widely reported. This process typically involves the removal of a carbonyl group (C=O) as carbon monoxide (CO). While information on the decarbonylation of this specific ketone is scarce, the general principles of palladium catalysis on diaryl ketones are well-established. These reactions often require high temperatures and specific palladium catalysts and ligands to proceed efficiently.

Nitrile Group Derivatizations

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of the ketone and nitrile functionalities in this compound derivatives makes them excellent precursors for the synthesis of various heterocyclic systems. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted oxidative cyclization to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govsemanticscholar.org This transformation proceeds through an initial intramolecular cyclization followed by oxidation. semanticscholar.org

This methodology has been extended to a one-pot synthesis of antimycobacterial pyridazino[4,3-b]indoles by treating the starting butanenitrile with a base and then adding hydrazine (B178648) hydrate. nih.govsemanticscholar.org These examples highlight the potential of the oxo-nitrile scaffold in constructing complex, biologically relevant heterocyclic frameworks.

Starting MaterialReagentsProductYield
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile1. KOH, DMSO; 2. Acetic Acid2-(3-oxoindolin-2-ylidene)acetonitrileGood
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles1. Base; 2. Hydrazine hydrate, refluxPyridazino[4,3-b]indolesGood

Hydrolysis to Carboxylic Acid Equivalents and Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or its derivatives. msu.edu This reaction can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid. libretexts.orgchemistrysteps.com The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com The amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous alkali solution, like sodium hydroxide. libretexts.orgchemistrysteps.com This process initially forms a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

Hydrolysis ConditionReactantsIntermediateFinal Product (after workup)
AcidicNitrile, H₃O⁺, heatAmideCarboxylic Acid
BasicNitrile, OH⁻, heatCarboxylate saltCarboxylic Acid

These derivatizations underscore the synthetic flexibility of this compound, allowing for its incorporation into a wide array of more complex molecular structures.

Ketone Moiety Transformations

The carbonyl group in this compound derivatives is a prime site for a variety of chemical transformations, including reduction and rearrangement reactions.

The reduction of the ketone in β-keto nitriles, such as this compound, can be achieved with high chemo- and stereoselectivity using biocatalytic methods. These enzymatic reductions offer an environmentally benign route to chiral β-hydroxy nitriles, which are valuable intermediates in the synthesis of pharmaceuticals.

One prominent method involves the use of baker's yeast (Saccharomyces cerevisiae). The reduction of β-keto-α-oximino nitriles using baker's yeast at 20°C has been shown to produce β-hydroxy-α-oximino nitriles in high yields and with exceptional enantiomeric excess (ee) values, often exceeding 99%. elsevierpure.com These reactions yield single stereoisomers, demonstrating the high degree of stereocontrol offered by the yeast enzymes. elsevierpure.comdntb.gov.ua While whole-cell baker's yeast contains multiple reductase enzymes with varying stereoselectivities, which can sometimes lead to mixtures of stereoisomers, genetic engineering techniques have been employed to create modified yeast strains with enhanced selectivity for specific β-keto ester reductions. nih.gov

To circumvent issues with competing reactions when using whole-cell biocatalysts, isolated recombinant carbonyl reductases are utilized. For instance, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been successfully used for the asymmetric reduction of various aromatic β-ketonitriles. acs.org This method effectively eliminates side reactions and yields (R)-β-hydroxy nitriles with excellent optical purity. acs.org These chiral β-hydroxy nitriles can be further transformed, for example, through nitrilase-catalyzed hydrolysis to produce optically pure (R)-β-hydroxy carboxylic acids. acs.org

The resulting β-hydroxy nitrile, such as 4-hydroxy-4,4-diphenylbutan-2-one, a structural analog of the reduced form of the title compound, has been characterized crystallographically. nih.govresearchgate.net Studies have shown the presence of an intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen in such molecules. researchgate.net

Table 1: Biocatalytic Reduction of β-Keto Nitriles

Biocatalyst Substrate Type Product Enantiomeric Excess (ee) Reference
Baker's Yeast β-Keto-α-oximino nitriles β-Hydroxy-α-oximino nitriles >99% elsevierpure.com
Recombinant Carbonyl Reductase (CMCR) Aromatic β-ketonitriles (R)-β-Hydroxy nitriles Excellent acs.org

The α-ketol rearrangement is a 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, induced by acid, base, or heat, to yield an isomeric product. wikipedia.orgorganicreactions.org This reversible reaction is driven towards the more thermodynamically stable isomer. wikipedia.orgresearchgate.net While direct examples involving this compound derivatives are not prevalent in the literature, the general principles of these rearrangements are applicable.

A related and synthetically powerful transformation is the α-iminol rearrangement. In this reaction, an α-hydroxy imine rearranges to an α-amino ketone. nih.govnih.gov α-Iminols are generally less stable than their α-amino ketone products, and the reaction can be driven to completion in the presence of a Brønsted acid, which protonates the resulting amino ketone. nih.govbeilstein-journals.org This strategy allows for favorable yields and stereoselectivities. nih.govbeilstein-journals.org

A notable application of this rearrangement is in tandem reaction sequences. For example, a palladium-catalyzed C-H addition of electron-rich heteroarenes to cyclobutanone-derived O-acyl cyanohydrins triggers an α-iminol rearrangement, leading to the formation of functionalized α-amino cyclopentanones in an atom- and step-economical manner. acs.org This process involves a ring expansion, which provides the thermodynamic driving force. nih.gov Asymmetric versions of the α-iminol rearrangement have also been developed, utilizing chiral catalysts to produce enantiomerically enriched α-amino ketones. acs.org For instance, a zirconium complex has been shown to catalyze the asymmetric α-iminol rearrangement with high yield and enantioselectivity. acs.org

Table 2: Key Features of α-Ketol and α-Iminol Rearrangements

Rearrangement Type General Transformation Driving Force Key Features Reference
α-Ketol α-Hydroxy ketone/aldehyde ⇌ Isomeric α-hydroxy ketone/aldehyde Formation of the more stable isomer Reversible, can be acid-, base-, or heat-induced wikipedia.orgorganicreactions.org
α-Iminol α-Hydroxy imine → α-Amino ketone Formation of a more stable α-amino ketone, protonation of product Often irreversible, can be used in tandem sequences, asymmetric versions exist nih.govbeilstein-journals.orgacs.org

Alpha-Functionalization of Nitriles

The carbon atom alpha to the nitrile group in derivatives of this compound is acidic and can be functionalized through various C-C bond-forming reactions.

A sustainable and efficient method for the α-alkylation of nitriles involves an iron-catalyzed reaction with primary alcohols through a "hydrogen-borrowing" or "hydrogen auto-transfer" strategy. This environmentally benign process generates water as the only byproduct. The reaction is catalyzed by an iron pincer complex, which has demonstrated broad substrate scope and high activity, in some cases outperforming noble-metal catalysts.

The mechanism proceeds via the following steps:

The iron catalyst dehydrogenates the primary alcohol to form an aldehyde.

The nitrile undergoes a base-mediated condensation with the in-situ generated aldehyde to form an α,β-unsaturated nitrile (olefin intermediate).

The iron hydride species, formed during the initial dehydrogenation, then hydrogenates the olefin intermediate to yield the α-alkylated nitrile product.

Detailed mechanistic studies suggest that the turnover rate is limited by the hydrogenation of the olefin intermediate. The nitrile substrate itself plays a crucial role in the formation and stabilization of the active iron hydride catalyst.

The construction of quaternary stereocenters at the α-position of nitriles can be achieved through palladium-catalyzed asymmetric α-arylation. This method provides a direct route to chiral nitriles, which are important building blocks in organic synthesis.

In a key development, a palladium/phosphoramidite ligand complex was shown to effectively catalyze the α-arylation of α-aryl alkyl nitriles, leading to the formation of quaternary stereocenters with high yields and excellent enantioselectivities. researchgate.net Mechanistic studies suggest that a lithium heterodimer, composed of the alkylnitrile anion and a disilylamide ion, is the key species responsible for the stereodetermining transmetalation step in the catalytic cycle. researchgate.net

Transition-metal-free approaches have also been explored for asymmetric α-arylation. For instance, the enantioselective lithiation of N'-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base generates a benzyllithium (B8763671) intermediate. bris.ac.ukbris.ac.uk This intermediate undergoes a stereospecific intramolecular nucleophilic aromatic substitution to produce α,α-diarylmethylamine derivatives with high enantiomeric excess. bris.ac.ukbris.ac.uk

Table 3: Methods for Asymmetric α-Arylation of Nitrile Derivatives

Method Catalyst/Reagent Key Feature Product Type Reference
Palladium-Catalyzed Arylation Pd/Phosphoramidite Ligand Forms quaternary stereocenters Chiral α,α-diaryl nitriles researchgate.net
Transition-Metal-Free Arylation Chiral Lithium Amide Base Intramolecular nucleophilic aromatic substitution Chiral α,α-diarylmethylamine derivatives bris.ac.ukbris.ac.uk

Structural Elucidation and Spectroscopic Characterization of 4 Oxo 2,2 Diphenylpentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J), for 4-Oxo-2,2-diphenylpentanenitrile could not be located in the searched resources. This information is crucial for identifying the distinct proton environments within the molecule, such as those on the phenyl rings, the methylene (B1212753) bridge, and the terminal methyl group.

Detailed ¹³C NMR data for this compound, which would reveal the chemical shifts of each unique carbon atom, including the quaternary carbons, the nitrile carbon, the carbonyl carbon, and the carbons of the phenyl and pentane (B18724) framework, was not found in available literature.

Mass Spectrometry

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound was discovered during the search. HRMS data would provide the exact mass of the molecule, allowing for the confirmation of its elemental formula, C₁₇H₁₅NO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule through their vibrational frequencies. Although expected characteristic absorption bands for this compound would include stretches for the nitrile (C≡N) and ketone (C=O) groups, specific, experimentally determined spectral data (in cm⁻¹) could not be sourced.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles. A search for a published crystal structure of this compound did not yield any results. Therefore, precise data on its solid-state conformation, crystal system, and space group are not available.

Principles of Single-Crystal X-ray Diffraction in Organic Molecules

Single-crystal X-ray diffraction is a cornerstone technique in chemistry for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The fundamental principle of this method lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a focused beam of X-rays is directed onto a single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a regular, repeating pattern, the scattered X-rays interfere with each other in a predictable manner, creating a unique diffraction pattern of spots of varying intensities.

By measuring the positions and intensities of these diffracted spots, scientists can work backward to determine the arrangement of atoms that produced this pattern. This process involves complex mathematical calculations, primarily Fourier transforms, to convert the diffraction data into a three-dimensional electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision, allowing for the elucidation of bond lengths, bond angles, and torsional angles that define the molecule's structure.

Determination of Molecular Conformation and Crystal Packing

The data obtained from single-crystal X-ray diffraction is instrumental in defining the molecular conformation, which is the specific three-dimensional arrangement of atoms in a molecule that results from rotations about single bonds. For an organic molecule like this compound, this would include the spatial orientation of the two phenyl rings relative to each other and to the pentanenitrile backbone.

Due to the absence of specific experimental data for this compound, a detailed analysis of its unique molecular conformation and the specific interactions governing its crystal packing cannot be provided at this time.

Computational Chemistry and Mechanistic Investigations for 4 Oxo 2,2 Diphenylpentanenitrile

Density Functional Theory (DFT) Studies

Elucidation of Reaction Mechanisms and Transition States

While specific Density Functional Theory (DFT) studies exclusively targeting 4-Oxo-2,2-diphenylpentanenitrile are not extensively available in public literature, the principles of DFT are widely applied to understand the reactivity of related ketones and nitriles. For instance, DFT methods are instrumental in exploring the keto-enol tautomerization processes in various cyclic diketones. nih.govacs.org These studies calculate the activation free energy barriers for the transition between keto and enol forms, often considering the catalytic effects of solvent molecules. nih.govacs.org Theoretical investigations on the enantioselective reduction of ketones, catalyzed by agents like B-methoxy-oxazaborolidine, also utilize DFT to map out the reaction mechanism and identify the rate-determining and chirality-limiting steps. nih.gov Such computational approaches provide detailed insights into the structures of transition states and intermediates, which are crucial for understanding and predicting chemical reactivity.

Analysis of Radical Intermediates

The potential involvement of radical intermediates in reactions of carbonyl compounds can be investigated using computational methods. In studies of reactions involving 1,3-dicarbonyl-derived carbene precursors with iron catalysts, the formation of vinyl radical intermediates has been proposed. acs.org DFT calculations can suggest the pathway for the formation of such radical species. acs.org However, experimental evidence, such as the reaction's insensitivity to the presence of radical trapping agents or oxygen, can sometimes argue against the involvement of carbon-centered radical intermediates. acs.org Mechanistic studies in similar systems sometimes support a non-radical pathway involving intermediates with hybrid carbene/carbocationic character. acs.org

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for analyzing the three-dimensional structure and intermolecular interactions of molecules like this compound. For the related compound, 4-Oxo-2,4-diphenyl-butane-nitrile, crystallographic studies have shown that the molecule is twisted, with a significant dihedral angle between the terminal phenyl rings. nih.gov The crystal structure reveals the presence of C-H⋯O and C-H⋯N interactions, which lead to the formation of supramolecular layers. nih.gov Molecular dynamics simulations are a powerful tool to study the structure and dynamics of molecules containing diphenyl groups, such as diphenylalkanes and polysiloxanes. acs.orgrsc.org These simulations can elucidate how the incorporation of phenyl groups affects the chain conformation and diffusivity. rsc.org Furthermore, computational studies on diphenylalanine peptide nanotubes demonstrate the use of molecular modeling to understand the interactions between water molecules and the hydrophilic parts of the molecules. bohrium.comnih.gov

Synthetic Applications and Broader Utility of 4 Oxo 2,2 Diphenylpentanenitrile As a Building Block

Construction of Quaternary Stereogenic Carbon Centers

The presence of a quaternary carbon atom at the C2 position, substituted with two phenyl groups, a nitrile group, and a methylene-ketone moiety, makes 4-Oxo-2,2-diphenylpentanenitrile a molecule of significant interest in stereoselective synthesis. The construction of quaternary stereocenters is a challenging endeavor in organic chemistry, and molecules that already possess this feature are valuable starting points for the synthesis of complex, sterically hindered structures.

While direct stereospecific reactions involving the quaternary center of this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential. For instance, the ketone functionality at the C4 position could be targeted for stereoselective reduction to introduce a new chiral center. The resulting diastereomers could potentially be separated, providing access to optically active building blocks where the configuration of the newly formed stereocenter is defined relative to the existing quaternary center.

Furthermore, the development of synthetic methods for creating quaternary stereocenters is an active area of research. Current time information in Bangalore, IN.nih.govnih.gov These methods often rely on the use of specialized reagents and catalysts to control the stereochemical outcome of reactions. The structural framework of this compound provides a platform for exploring such transformations.

Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a ketone and a nitrile group, renders it a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Nitriles are well-established precursors for a variety of functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction and hydrolysis. nih.gov

The ketone and nitrile functionalities can be selectively manipulated or can participate in tandem reactions to construct intricate molecular frameworks. For example, related 4-oxo-butanenitrile structures have been utilized as key intermediates in the synthesis of biologically active heterocycles. nih.govresearchgate.net Specifically, compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to compounds with potential antitubercular activity. nih.gov This highlights the potential of the 4-oxo-nitrile motif within this compound to serve as a linchpin in the assembly of complex heterocyclic systems.

The general synthetic utility of such building blocks is further exemplified by the synthesis of polycyclic cage structures like 2-oxaadamantane derivatives, which can be designed from appropriately functionalized precursors. nih.gov

Design and Synthesis of Derivatives for Academic Exploration

The reactive handles present in this compound allow for the design and synthesis of a wide array of derivatives for academic and potentially pharmaceutical research. The ketone group can undergo a variety of classical reactions, including reduction to an alcohol, reductive amination to introduce an amino group, and reactions with organometallic reagents to form tertiary alcohols.

A notable example of a derivative is 4-(dimethylamino)-2,2-diphenylpentanenitrile, which is a known precursor in the synthesis of methadone. google.com In this derivative, the oxo group at the C4 position is replaced by a dimethylamino group. The synthesis of this amino-nitrile highlights the chemical accessibility of the C4 position for modification. google.comnih.govmanchesterorganics.comsigmaaldrich.com

The synthesis of various derivatives from related oxo-nitrile compounds further illustrates the possibilities. For instance, 4-Oxo-4H-benzopyran-3-carboxaldehydes have been condensed with various reagents to form hydrazones and other derivatives, some of which have shown biological activity. mdpi.com The ability to generate a library of compounds from a single, versatile starting material is a cornerstone of modern drug discovery and chemical biology.

Utility in Accessing Diverse Structural Scaffolds

A structural scaffold is a core molecular framework upon which various substituents can be placed to create a library of related compounds. This compound, with its multiple functional groups and stereochemical complexity, is an excellent candidate for the development of diverse structural scaffolds.

The combination of the ketone and nitrile groups allows for the construction of various heterocyclic rings. For example, reactions involving both functional groups could lead to the formation of pyridones, pyrimidones, or other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The use of related 2,4-diaryl-4-oxo-butanenitriles as intermediates for pyridazine (B1198779) derivatives underscores this potential. nih.govresearchgate.net

Furthermore, the diphenylacetonitrile (B117805) moiety is a common structural motif in various biologically active compounds. The ability to modify the butanone portion of the molecule while retaining the diphenylacetonitrile core allows for systematic exploration of structure-activity relationships. The development of synthetic routes that provide access to diverse molecular scaffolds from readily available building blocks is a key objective in organic synthesis. nih.gov

The following table summarizes the key functional groups of this compound and their potential for synthetic transformations leading to diverse structural scaffolds.

Functional GroupPositionPotential Synthetic TransformationsResulting Structural Motifs
KetoneC4Reduction, Reductive Amination, Grignard Reaction, Wittig ReactionAlcohols, Amines, Tertiary Alcohols, Alkenes
NitrileC1Hydrolysis, Reduction, CycloadditionsCarboxylic Acids, Amides, Amines, Tetrazoles
Quaternary CarbonC2Serves as a stereochemical anchorSterically congested centers
Phenyl GroupsC2Electrophilic Aromatic Substitution (under harsh conditions)Substituted aromatic rings

This versatility makes this compound a valuable tool for chemists seeking to create novel and complex molecular structures for a variety of scientific applications.

Future Perspectives and Research Challenges

Advancements in Catalytic Synthesis of γ-Ketonitriles

The synthesis of ketonitriles, including γ-ketonitriles, is a focal point of extensive research, with a strong emphasis on developing efficient and selective catalytic methods. Traditional approaches often involve stoichiometric reagents and harsh conditions. However, modern advancements are centered around transition-metal catalysis and organocatalysis, offering milder and more versatile routes.

Transition-metal-catalyzed reactions, such as those involving palladium, nickel, and rhodium, have emerged as powerful tools for constructing the ketonitrile framework. researchgate.netrsc.org For instance, palladium-catalyzed carbonylative coupling reactions have been developed to synthesize various ketonitriles from amides and arylboronic acids under mild conditions. researchgate.net Another significant area of advancement is the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds. organicreactions.orgresearchgate.net While traditional methods using hydrogen cyanide (HCN) have limitations, newer methods employing organoaluminum compounds or safer cyanide sources like trimethylsilyl (B98337) cyanide and acetone (B3395972) cyanohydrin have shown greater efficiency. organicreactions.orgresearchgate.net

Recent innovations include a nickel-catalyzed "cyano-borrowing reaction," which directly converts cyanohydrins and aldehydes or ketones into β-cyano ketones with high atom economy. researchgate.net This method involves the cleavage of a C-CN bond, followed by an aldol (B89426) condensation and conjugate addition of the cyanide. researchgate.net Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have been developed for the synthesis of β-ketonitriles containing sterically demanding quaternary carbon centers. organic-chemistry.org This metal-free approach demonstrates broad substrate scope and operates under mild conditions. organic-chemistry.org

Table 1: Selected Catalytic Methods for Ketonitrile Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
PalladiumCarbonylative CouplingMild conditions, broad substrate scope. researchgate.net
NickelCyano-Borrowing ReactionHigh atom economy, uses cyanohydrins as a CN source. researchgate.net
Rhodium(III)Cascade AnnulationEfficient and selective for naphthol synthesis from β-ketonitriles. rsc.org
N-Heterocyclic Carbene (NHC)Radical CouplingMetal-free, forms congested quaternary centers. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Selectivities

The dual functionality of γ-ketonitriles like 4-Oxo-2,2-Diphenylpentanenitrile presents both a challenge and an opportunity for synthetic chemists. The presence of both a ketone and a nitrile group allows for diverse and complex molecular architectures to be built, provided that the reactivity of each group can be selectively controlled.

β-ketonitriles are well-documented as versatile building blocks for a wide array of cyclic and heterocyclic compounds, including quinolines, carbazoles, and various natural product scaffolds. rsc.org Research has demonstrated that the reactivity of the ketonitrile moiety can be harnessed in cascade, domino, and sequential reactions to generate significant molecular complexity in a single step. rsc.org For example, rhodium(III) catalysis has been used for the cascade activation of β-ketonitriles and their annulation with sulfoxonium ylides to produce naphthols and related structures. rsc.org

Future research will likely focus on developing catalysts that can distinguish between the ketone and nitrile functionalities with high chemoselectivity. This would enable the independent transformation of one group while leaving the other intact for subsequent reactions. Furthermore, the exploration of transition-metal-catalyzed (2+2+2) cycloaddition reactions involving nitriles offers an atom-economical pathway to highly substituted six-membered rings, which are prevalent in biologically active molecules. sorbonne-universite.fr

Development of Sustainable Synthetic Methodologies for Nitriles

The chemical industry is increasingly moving towards greener and more sustainable practices. This shift is particularly relevant for the synthesis of nitriles, which has traditionally relied on highly toxic cyanide reagents. A major research challenge is the development of synthetic methods that minimize waste, avoid hazardous materials, and utilize renewable resources.

One promising approach is the use of non-toxic and readily available cyanide sources. For instance, potassium hexacyanoferrate(II) has been employed as an eco-friendly cyanide source for the conjugate hydrocyanation of dienones. acs.org Another innovative, metal-free method involves the cyanation of α-CF₃ carbonyl compounds using aqueous ammonia, which circumvents the need for any toxic cyanating agents. rsc.org

The principles of green chemistry also encourage the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. rsc.org Catalytic systems based on zeolites, mesoporous silica, and metal oxides are being explored for reactions like the Knoevenagel condensation, which can be a key step in building complex molecules. rsc.org Additionally, the conversion of biomass-derived feedstocks into valuable chemicals is a cornerstone of a future circular economy. Research into converting unsorted organic waste into synthesis gas, and subsequently into building blocks like methanol, highlights a broader trend towards sustainable chemical production that could indirectly impact the synthesis of complex nitriles by providing green starting materials. repec.orgresearchgate.net

Potential for Expanding the Synthetic Scope of Diphenylpentanenitrile Derivatives

The 2,2-diphenylacetonitrile structural motif, present in this compound, is a valuable scaffold in medicinal chemistry and materials science. Expanding the synthetic scope of derivatives based on this core structure holds significant potential.

Future research will likely involve the development of new reactions that tolerate the steric bulk of the two phenyl groups at the α-position. This could include novel C-H activation strategies to functionalize the aromatic rings or the development of catalysts capable of operating on sterically hindered substrates. The functionalization of the pentane (B18724) chain at positions other than the ketone and nitrile groups would also open up new avenues for creating diverse molecular architectures.

The inherent reactivity of the ketonitrile functionality can be exploited to synthesize a variety of heterocyclic systems. By varying the reaction partners and conditions, a wide range of novel diphenylpentanenitrile derivatives with potentially interesting biological or material properties could be accessed. The versatility of β-ketonitriles in synthesizing compounds with anti-cancer and anti-inflammatory properties suggests that γ-ketonitrile derivatives could also be valuable precursors for new therapeutic agents. rsc.org

Compound Index

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.